Benzyl-PEG18-THP
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Overview
Description
Benzyl-PEG18-THP is a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTACs, providing a flexible and hydrophilic linker that enhances the solubility and stability of the resulting molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG18-THP involves the conjugation of benzyl groups to a polyethylene glycol chain, followed by the attachment of a tetrahydropyranyl (THP) group. The reaction typically requires the use of protecting groups to ensure selective functionalization. Common reagents include benzyl chloride, polyethylene glycol, and tetrahydropyranyl chloride. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in anhydrous solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps may include column chromatography and recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG18-THP undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The THP group can be reduced to form tetrahydrofuran.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Tetrahydrofuran.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl-PEG18-THP is widely used in scientific research, particularly in the development of PROTACs. These molecules have applications in:
Chemistry: Used as linkers in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for their potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the production of high-value chemicals and pharmaceuticals.
Mechanism of Action
Benzyl-PEG18-THP functions as a linker in PROTACs, which recruit E3 ubiquitin ligases to target proteins. The PROTAC molecule binds to both the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins, making PROTACs a powerful tool in targeted therapy .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG4-THP: A shorter polyethylene glycol chain, offering less flexibility and solubility.
Benzyl-PEG12-THP: Intermediate chain length, providing a balance between flexibility and solubility.
Benzyl-PEG24-THP: Longer chain, offering greater flexibility but potentially reduced stability.
Uniqueness
Benzyl-PEG18-THP stands out due to its optimal chain length, providing a balance between flexibility, solubility, and stability. This makes it particularly suitable for the synthesis of PROTACs, where these properties are crucial for effective protein degradation .
Properties
Molecular Formula |
C48H88O20 |
---|---|
Molecular Weight |
985.2 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C48H88O20/c1-2-6-47(7-3-1)46-66-43-42-64-39-38-62-35-34-60-31-30-58-27-26-56-23-22-54-19-18-52-15-14-50-11-10-49-12-13-51-16-17-53-20-21-55-24-25-57-28-29-59-32-33-61-36-37-63-40-41-65-44-45-68-48-8-4-5-9-67-48/h1-3,6-7,48H,4-5,8-46H2 |
InChI Key |
PZRJARYIGXADHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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